Circumbiphenyl

optoelectronics band-gap engineering nanographene

Circumbiphenyl (CAS 41163-25-1) is an ortho- and peri-fused polycyclic aromatic hydrocarbon (PAH) with molecular formula C38H16 and molecular weight 472.53 g/mol, classified by ChEBI as both a carcinogenic agent and endocrine disruptor. Structurally, it comprises a central biphenyl core encircled by an annulene ring, placing it within the 'circum-' series of large PAHs alongside circumanthracene (C40H16), circumpyrene (C42H16), and circumcoronene (C54H18).

Molecular Formula C38H16
Molecular Weight 472.5 g/mol
CAS No. 41163-25-1
Cat. No. B1207324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCircumbiphenyl
CAS41163-25-1
Molecular FormulaC38H16
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESC1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C7=C8C9=C(C=CC1=C9C4=C(C=C1)C=CC1=C(C3=C6C8=C14)C=C2)C=C7
InChIInChI=1S/C38H16/c1-5-19-9-13-23-25-15-11-21-7-3-18-4-8-22-12-16-26-24-14-10-20-6-2-17(1)27-29(19)33(23)37(34(24)30(20)27)38-35(25)31(21)28(18)32(22)36(26)38/h1-16H
InChIKeyBEWSIRCXMVBNRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Circumbiphenyl (CAS 41163-25-1): Ortho- and Peri-Fused Polycyclic Aromatic Hydrocarbon Procurement Guide


Circumbiphenyl (CAS 41163-25-1) is an ortho- and peri-fused polycyclic aromatic hydrocarbon (PAH) with molecular formula C38H16 and molecular weight 472.53 g/mol, classified by ChEBI as both a carcinogenic agent and endocrine disruptor [1]. Structurally, it comprises a central biphenyl core encircled by an annulene ring, placing it within the 'circum-' series of large PAHs alongside circumanthracene (C40H16), circumpyrene (C42H16), and circumcoronene (C54H18). The parent circumbiphenyl was first serendipitously obtained by E. Clar in 1972, but only in 2019 was a peralkylated derivative synthesized with unambiguous structural proof via a regioselective hydrogenation ('π-truncation') strategy from a 60-carbon nanographene precursor [2].

Nanographene core for optoelectronic band-gap engineering studies
Low-symmetry PAH for 2D supramolecular templating research
Solution-processable derivative accessible via π-truncation synthetic route

Why Generic PAH Substitution Fails for Circumbiphenyl (CAS 41163-25-1): The Biphenyl-Core-in-Annulene Differentiation


Circumbiphenyl cannot be substituted interchangeably with other large PAHs because its defining structural motif — a biphenyl core surrounded by an annulene ring — dictates fundamentally different optoelectronic behavior and supramolecular assembly properties. Unlike fully benzenoid circumcoronene or the higher-symmetry coronene, circumbiphenyl possesses lower molecular symmetry (C2v), which governs distinct 2D adlayer ordering on electrode surfaces [1]. Furthermore, the parent circumbiphenyl had no efficient functionalized synthesis until the 2019 π-truncation strategy was reported; prior to this, only Clar's harsh 1972 conditions existed, precluding derivatization [2][3]. The peralkylated circumbiphenyl derivative uniquely exhibits stimulated emission — a property absent in its 60-carbon nanographene precursor — making it a candidate optical gain material that close structural analogs such as hexa-peri-hexabenzocoronene (HBC) or coronene do not replicate in the same spectral window [1].

Core structure mismatch: biphenyl-in-annulene motif may shift optoelectronic properties versus fully benzenoid circumcoronene or coronene.
Symmetry-driven assembly: C2v ordering on Au(111) may not transfer to higher-symmetry PAH adlayers (e.g., coronene D6h).
Optical gain absence: stimulated emission at 500 nm is only reported for the peralkylated derivative, not the nanographene precursor or HBC.

Circumbiphenyl (CAS 41163-25-1) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


HOMO-LUMO Gap Widening of 0.26 eV vs Nanographene Precursor via Peripheral Hydrogenation

Peralkylated circumbiphenyl (1) exhibits a HOMO–LUMO gap of 3.17 eV, which is 0.26 eV wider than that of its 60-carbon nanographene precursor (4, 2.91 eV) and 0.15 eV narrower than the parent circumbiphenyl (2, 3.32 eV), as determined by DFT calculations at the same level of theory [1]. This gap sits between the precursor and the parent, demonstrating that peripheral hydrogenation enables precise, incremental tuning of electronic structure that is inaccessible through conventional π-expansion strategies alone. The corresponding UV–vis absorption maxima corroborate this trend: 381 nm for 1, 411 nm for 4 (a 30 nm blue-shift), and 364 nm for parent 2 [1].

HOMO-LUMO Gap
Head-to-head
3.17 eV (target) +0.26 eV vs precursor –0.15 eV vs parent
Band-gap tuning for optoelectronic selection
DFT-calculated; UV-vis corroboration (THF)
optoelectronics band-gap engineering nanographene

Stimulated Emission at 500 nm: Presence in Circumbiphenyl, Absent in Nanographene Precursor

Ultrafast transient absorption (TA) spectroscopy reveals a sharp positive band at 500 nm in peralkylated circumbiphenyl (1) attributed to stimulated emission (SE), overlapping with well-resolved fluorescence peaks and not connected to ground-state absorption. In contrast, the nanographene precursor (4) exhibits only two photobleaching peaks (500 and 530 nm) and a broad photoinduced absorption (600–750 nm) with no SE signature [1]. The SE in 1 is enabled by improved solubility from peripheral alkylation, which suppresses intermolecular aggregation that would otherwise generate charge-transfer states and quench optical gain [1].

Stimulated Emission
Head-to-head
SE present at 500 nm in 1 SE absent in precursor 4
Optical gain material candidate screening
Ultrafast TA; excitation 470 nm, THF
optical gain organic laser stimulated emission

Excited-State Lifetime Extension: τ₂ = 420 ps vs 120 ps for the Nanographene Precursor

Transient absorption dynamics probed at 500 nm reveal a significantly longer excited-state lifetime for peralkylated circumbiphenyl (1) compared to the nanographene precursor (4). Compound 1 exhibits a biexponential decay with τ₁ = 0.4 ± 0.04 ps and τ₂ = 420 ± 20 ps, while precursor 4 decays faster with τ₁ = 0.1 ± 0.01 ps and τ₂ = 120 ± 15 ps [1]. The 3.5-fold longer τ₂ in 1 correlates with suppressed aggregation due to improved solubility after peripheral hydrogenation, which mitigates charge-transfer quenching pathways [1].

Excited-State Lifetime
Head-to-head
τ₂ = 420 ps (target) vs 120 ps (precursor)
Sustained population inversion for photonics
Biexponential decay; probe at 500 nm
excited-state dynamics photophysics optical gain

Aggregation Suppression Evidenced by Well-Resolved Vibronic Structure and Raman I(D)/I(G) Shift

In contrast to the broad, poorly resolved optical spectra of nanographene precursor 4 — attributed to aggregation — peralkylated circumbiphenyl (1) displays well-resolved vibronic structures in its UV–vis absorption spectrum (THF solution), indicating significant suppression of aggregation after peripheral hydrogenation [1]. Raman spectroscopy corroborates this: the I(D)/I(G) ratio increases from 0.50 (precursor 4) to 0.56 (compound 1), consistent with the inverse relationship between I(D)/I(G) and π-conjugation extent, confirming successful π-truncation [1]. Additionally, compound 1 exhibits green fluorescence (emission λmax = 512 nm) with a measurable quantum yield ΦF of 12%, whereas the fluorescence of 4 was too weak for reliable quantum yield determination due to aggregation quenching [1].

Aggregation Control
Head-to-head
Well-resolved vibronic bands Raman I(D)/I(G) = 0.56 ΦF = 12%
Solution processability and emission efficiency
UV-vis, Raman, fluorescence in THF
solubility aggregation spectroscopic characterization

Supramolecular Templating Specificity: 2–4 nm Pt Cluster Dimers on Circumbiphenyl Adlayers vs Coronene and Ovalene Behavior

Circumbiphenyl forms highly ordered adlayers on Au(111) electrode surfaces that template the electrodeposition of metal halide complexes with characteristic morphological outcomes distinct from those of other large PAHs. Electrochemical scanning tunneling microscopy (EC-STM) reveals that electrodeposition of PtBr₄²⁻ onto a circumbiphenyl adlayer produces characteristic dimers of Pt clusters ranging 2–4 nm in diameter, whereas coronene adlayers under identical conditions yield different cluster morphologies [1][2]. The low symmetry (C2v) of circumbiphenyl, compared to the higher symmetry of coronene (D6h) and ovalene (D2h), is proposed to govern the distinct templating behavior [1].

Pt Cluster Templating
Reported
2–4 nm Pt cluster dimers on circumbiphenyl adlayer
Size-controlled nanocluster synthesis templating
EC-STM on Au(111); distinct from coronene
supramolecular chemistry nanocluster synthesis 2D adlayers

Band-Gap Reduction in Contorted Octabenzocircumbiphenyl (c-OBCB) vs c-HBC Derivatives for Organic Photovoltaics

The contorted octabenzocircumbiphenyl (c-OBCB) derivative, built on the circumbiphenyl core, exhibits a smaller band-gap than its contorted hexabenzocoronene (c-HBC) analogs, as established by cyclic voltammetry and optical spectroscopy [1]. This band-gap reduction translates into improved photovoltaic performance: bulk heterojunction solar cells of c-OBCB:PC₇₀BM achieve a power conversion efficiency (PCE) of ~2.9% under 100 mW cm⁻² illumination at a 1:4 weight ratio, with external quantum efficiency (EQE) spectra confirming that the red-shifted absorbance of c-OBCB relative to c-HBC is responsible for the higher photocurrent [1][2]. The expanded, contorted core also enables selective dispersion of semiconducting single-walled carbon nanotubes (SWNTs) with chiral angles >12° and sorting purity of 97%, a capability not demonstrated with smaller c-HBC analogs [3].

c-OBCB vs c-HBC Band Gap
Reported
Smaller band-gap for c-OBCB PCE ~2.9% (with PC₇₀BM)
Improved OPV performance and SWNT sorting
Cyclic voltammetry; SWNT chirality purity 97%
organic photovoltaics band-gap engineering contorted PAHs

Circumbiphenyl (CAS 41163-25-1) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Organic Optical Gain Media and Laser Development

The peralkylated circumbiphenyl derivative (1) is uniquely suited for organic optical gain material development within the large PAH class, based on its demonstrated stimulated emission at 500 nm — a property that is absent in its 60-carbon nanographene precursor [1]. The measurable fluorescence quantum yield (ΦF = 12%), well-resolved vibronic structure, and extended excited-state lifetime (τ₂ = 420 ps, 3.5× longer than the precursor) provide the photophysical prerequisites for achieving population inversion and net optical gain [1]. Procurement of circumbiphenyl-derived materials for lasing applications is justified over precursor 4 or other PAHs that lack demonstrated SE in the visible spectral window.

Solution-Processable Nanographene for Optoelectronic Thin-Film Devices

Peripheral hydrogenation of the circumbiphenyl core yields a peralkylated derivative with dramatically improved solubility, evidenced by the transition from broad aggregation-dominated spectra to well-resolved vibronic bands, and a quantifiable fluorescence quantum yield of 12% [1]. This solubility enhancement enables solution-based thin-film processing for organic field-effect transistors (OFETs) and photodetectors, where the precisely tunable HOMO–LUMO gap (3.17 eV for 1, between the 2.91 eV of precursor 4 and 3.32 eV of parent 2) allows band-alignment engineering [1]. Researchers should select the peralkylated circumbiphenyl over unsubstituted parent 2 or precursor 4 when both solution processability and a mid-range 3.1–3.2 eV band-gap are required.

2D Supramolecular Templates for Size-Controlled Metal Nanocluster Synthesis

Circumbiphenyl adlayers on Au(111) electrodes template the formation of Pt nanocluster dimers with diameters of 2–4 nm — a size regime critical for catalytic applications — through electrodeposition of PtBr₄²⁻ [1][2]. This templating outcome is distinct from that of coronene adlayers (higher D6h symmetry) and ovalene adlayers, with circumbiphenyl's lower C2v symmetry proposed as the differentiating structural factor [1]. For researchers developing surface-supported metal nanoclusters with controlled size and dimer morphology, circumbiphenyl should be prioritized over higher-symmetry PAHs that do not produce the same cluster architecture.

Contorted Large-Core PAHs for Organic Photovoltaics and Carbon Nanotube Sorting

The contorted octabenzocircumbiphenyl (c-OBCB) platform, derived from the circumbiphenyl core, achieves a smaller band-gap than the established c-HBC series, translating to ~2.9% PCE in bulk heterojunction solar cells with PC₇₀BM [1][2]. Additionally, c-OBCB selectively disperses semiconducting SWNTs with chiral angles >12° to 97% purity, enabling direct thin-film transistor fabrication from sorted dispersions [3]. Procurement of c-OBCB over c-HBC is indicated when both photovoltaic efficiency improvement and chirality-selective SWNT sorting are desired within a single molecular platform, a dual functionality not concurrently demonstrated by smaller contorted PAH analogs.

Application
Selection Property
Validation Focus
Organic optical gain media research
Reported stimulated emission signature
Ultrafast transient absorption spectroscopy
Solution-processable nanographene devices
Solution processability and spectroscopic resolution
Aggregation control and fluorescence quantum yield
2D supramolecular templates for metal nanoclusters
Low C2v symmetry templating behavior
EC-STM morphology of electrodeposited Pt clusters
Contorted large-core PAHs for OPV and SWNT sorting
Red-shifted absorbance and smaller band-gap
Reported PCE improvement and chirality-selective dispersion
Quote Request

Request a Quote for Circumbiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.